REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1B(O)O)(=[O:3])[CH3:2].[Cl:13][C:14]1[CH:19]=[CH:18][C:17](I)=[C:16]([F:21])[CH:15]=1.C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1.C(O)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:13][C:14]1[CH:19]=[CH:18][C:17]([C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[C:1](=[O:3])[CH3:2])=[C:16]([F:21])[CH:15]=1 |f:2.3.4,5.6,^1:41,43,62,81|
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Name
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|
Quantity
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5 g
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Type
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reactant
|
Smiles
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C(C)(=O)C1=C(C=CC=C1)B(O)O
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Name
|
|
Quantity
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8.6 g
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Type
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reactant
|
Smiles
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ClC1=CC(=C(C=C1)I)F
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Name
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toluene ethanol
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Quantity
|
175 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C.C(C)O
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Name
|
|
Quantity
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60 mL
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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1.06 g
|
Type
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catalyst
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Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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UNSPECIFIED
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Setpoint
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85 °C
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Type
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CUSTOM
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Details
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stirring with intermittent nitrogen
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the entire mixture was degassed
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Type
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CUSTOM
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Details
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purge
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Type
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STIRRING
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Details
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with stirring for 14 hours
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Duration
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14 h
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Type
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TEMPERATURE
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Details
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to cool
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Type
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ADDITION
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Details
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water was added
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Type
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CUSTOM
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Details
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The organic phase was separated from the aqueous phase
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Type
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EXTRACTION
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Details
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the aqueous phase was extracted with ethyl acetate (3×100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated to a crude oil
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Type
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CUSTOM
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Details
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The crude oil was purified by preparative liquid chromatography on a Biotage® 40 Mi column of prepacked silica gel (90 g)
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Type
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WASH
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Details
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eluting with a gradient of 5%-20% methyl tert-butyl ether in hexane
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Name
|
|
Type
|
product
|
Smiles
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ClC1=CC(=C(C=C1)C1=C(C=CC=C1)C(C)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.07 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 53.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |